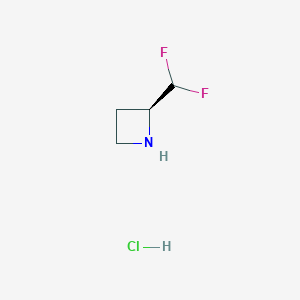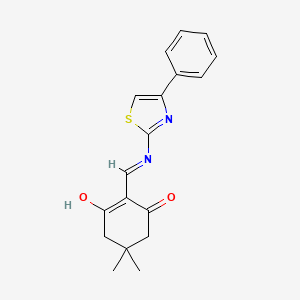
5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dione, also known as 5,5-dimethylthiazolidin-2-one (DMT), is a cyclic compound with a thiazole ring in the center. It is a widely used compound in organic synthesis, medicinal chemistry, and biochemistry. DMT is a versatile compound with a wide range of applications, from drug synthesis to biochemical research.
Wirkmechanismus
DMT is a cyclic compound with a thiazole ring in the center. The thiazole ring is able to interact with a variety of biomolecules, including proteins, enzymes, and other biomolecules. The interaction of the thiazole ring with these molecules can alter their structure and function, resulting in a variety of effects. For example, DMT can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It can also bind to proteins and alter their structure, resulting in an increased affinity for other molecules.
Biochemical and Physiological Effects
DMT has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It can also bind to proteins and alter their structure, resulting in an increased affinity for other molecules. In addition, DMT can affect the activity of ion channels, resulting in changes in cell membrane potential and ion transport.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMT in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of ways, from drug synthesis to biochemical research. It is also relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its reactivity can be unpredictable, which can limit its use in certain applications.
Zukünftige Richtungen
The use of DMT in scientific research is constantly evolving. One promising area of research is its use in drug delivery systems. DMT can be used to modify the structure of proteins and other biomolecules, allowing them to interact with drugs in new ways. This could lead to the development of more effective and targeted drug delivery systems. In addition, DMT could be used to develop new and more efficient methods of drug synthesis. Finally, DMT could be used to study the structure and function of proteins and other biomolecules, leading to a better understanding of their role in disease and the development of new treatments.
Synthesemethoden
DMT can be synthesized in a variety of ways. The most common method is the reaction of 4-phenylthiazole with 5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dionehydantoin in the presence of an acid catalyst. This reaction produces a dicarboxylic acid, which can then be reduced to the desired product. Other methods of synthesis include the reaction of 4-phenylthiazole with a primary amine, such as pyrrolidine, and the reaction of 4-phenylthiazole with a secondary amine, such as ethylenediamine.
Wissenschaftliche Forschungsanwendungen
DMT has a wide range of applications in scientific research. It is used in organic synthesis and medicinal chemistry as an intermediate for the synthesis of a variety of drugs, including antibiotics, anti-inflammatory agents, and anti-cancer agents. It is also used in biochemistry as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, DMT has been used in the study of protein-protein interactions, as well as in the development of new drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2)8-15(21)13(16(22)9-18)10-19-17-20-14(11-23-17)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOISPGMXTDCL-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=NC(=CS2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)/C=N/C2=NC(=CS2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


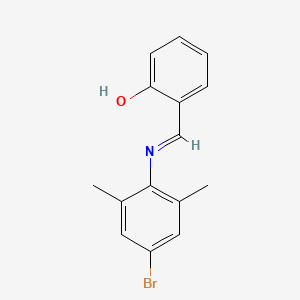

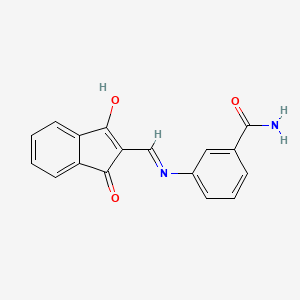
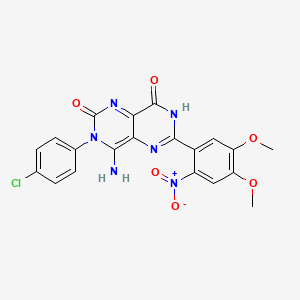
![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)
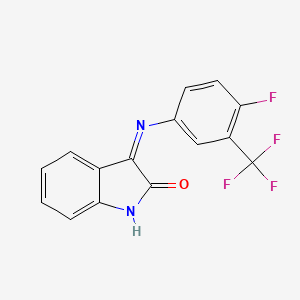
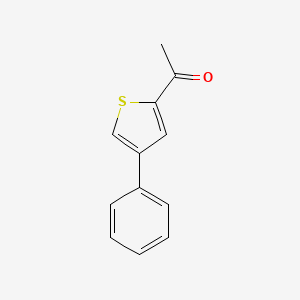

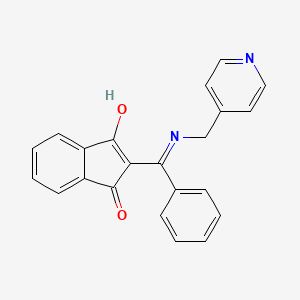
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)


